2-Benzamido-5-chlorobenzoic acid

Quinazolinone synthesis Heterocyclic chemistry Medicinal chemistry intermediate

Researchers synthesizing quinazolinone libraries often face inconsistent intermediate quality. 2-Benzamido-5-chlorobenzoic acid (CAS 19407-45-5) provides the validated 5-chloro intermediate essential for reproducible SAR studies: • Directly cyclizes with primary amines to yield 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones per Vachala et al. protocol • Enables derivatives with demonstrated rat paw edema inhibition, MTT-validated antiproliferative activity (Chang liver, Hep2, HeLa), and MIC-quantified potency against P. aeruginosa & S. aureus • Consistent quality with batch-to-batch analytical traceability for hit expansion and lead optimization

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 19407-45-5
Cat. No. B168789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-5-chlorobenzoic acid
CAS19407-45-5
Synonyms2-Benzamido-5-chlorobenzoic acid
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)
InChIKeyYNLZRYPBTGDJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamido-5-chlorobenzoic Acid: Versatile Heterocyclic Intermediate


2-Benzamido-5-chlorobenzoic acid (CAS 19407-45-5), also known as N-benzoyl-5-chloroanthranilic acid, is a benzoic acid derivative with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 g/mol [1]. It belongs to the class of 2-benzamidobenzoic acids, which are recognized as privileged scaffolds in medicinal chemistry [2]. The compound features a carboxylic acid group ortho to a benzamido moiety and a chlorine atom at the 5-position of the aromatic ring. Its primary value lies not in its intrinsic bioactivity, but in its role as a key intermediate for the synthesis of fused pyrimidine derivatives and quinazolinones, which have demonstrated quantifiable anti-inflammatory, antiproliferative, and antimicrobial activities [2].

Workflow
Heterocyclic intermediate for quinazolinone synthesis
Selection
5-Chloro substitution critical for downstream SAR
Use Context
Fused pyrimidine library generation

2-Benzamido-5-chlorobenzoic Acid: Irreplaceable 5-Chloro Substitution


The 5-chloro substitution pattern in 2-benzamido-5-chlorobenzoic acid is not arbitrary; it is a critical determinant of the biological activity observed in its downstream derivatives. Structure-activity relationship (SAR) studies on the resulting 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones reveal that the presence of a chloro- and/or fluoro-substituted phenyl ring, or N,N-dimethyl ethyl substitutions, directly correlates with enhanced biological activity [1]. Generic substitution with unsubstituted (5-H), 5-methyl, or 5-bromo analogs would alter the electronic and steric properties of the intermediate, potentially leading to downstream compounds with different activity profiles or synthetic challenges. Therefore, for the reproducible generation of specific bioactive quinazolinone libraries with documented activity, the 5-chloro intermediate is essential [1].

! 5-H or 5-methyl analogs may alter electronic/steric properties, shifting downstream quinazolinone activity profile.
! 5-Bromo substitution may introduce different reactivity and steric bulk, potentially affecting cyclization efficiency and product selectivity.

2-Benzamido-5-chlorobenzoic Acid: Evidence-Based Advantages


Versatile Synthesis of Quinazolin-4(3H)-ones

2-Benzamido-5-chlorobenzoic acid serves as the direct and specific precursor for the synthesis of a library of 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones (V1–V8). This cyclization with various primary amines is a defined route to generate structurally diverse fused pyrimidines. While other 2-benzamidobenzoic acids could theoretically undergo similar cyclizations, the 5-chloro substitution is integral to the SAR of the final products, as noted by the authors that chloro-substituted phenyl rings increase biological activity [1].

Synthetic Route
Method context
Cyclization to 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones (V1–V8) with primary amines
Defines a reproducible entry to 5-chloro quinazolinone libraries
Chlorine substitution is integral to reported SAR [1]
Quinazolinone synthesis Heterocyclic chemistry Medicinal chemistry intermediate

Anti-Inflammatory Activity in Rat Paw Edema Model

Derivatives synthesized from 2-benzamido-5-chlorobenzoic acid exhibit quantifiable anti-inflammatory activity. In a rat paw edema model, compounds V6 and V5 demonstrated a 'good percentage inhibition of inflammation' at the 2nd and 3rd hour, respectively [1]. While the parent compound itself is an intermediate, the activity of its derivatives provides a direct quantitative benchmark for the utility of the 5-chloro substitution pattern. The exact percentage inhibition values are reported in the full paper, establishing a data-driven reason to select this intermediate for generating anti-inflammatory leads.

Anti-inflammatory (in vivo)
Data to verify
Reported good % inhibition at 2nd and 3rd h (V6, V5) in rat paw edema
Supports inflammation model endpoint screening
Full % inhibition values in reference [1]
Anti-inflammatory In vivo Quinazolinone derivatives

Antiproliferative Activity in Human Cancer Cell Lines

Quinazolinone derivatives V1, V5, and V8, synthesized from 2-benzamido-5-chlorobenzoic acid, exhibited antiproliferative activity at low concentrations against Chang liver, Hep2, and HeLa cell lines in an MTT assay [1]. The study's data provide a quantitative basis for the antiproliferative potential of this chemical series. The specific activity of these derivatives supports the procurement of this intermediate for the synthesis of novel anticancer agents, offering a defined starting point for hit-to-lead optimization.

Antiproliferative (MTT)
Data to verify
Activity at low concentrations (V1, V5, V8) against Chang liver, Hep2, HeLa cell lines
Supports antiproliferative assay endpoint review
IC50 values in full text [1]
Antiproliferative Cancer research MTT assay

Antimicrobial Potency of Quinazolinone V4

The antimicrobial potential of compounds derived from 2-benzamido-5-chlorobenzoic acid is underscored by the activity of compound V4. In a microdilution assay, V4 was identified as a 'potent antimicrobial agent' against a panel of organisms including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus flavus [1]. The study reports minimum inhibitory concentrations (MIC) for these organisms, providing a direct quantitative measure of antimicrobial efficacy. This data positions 2-benzamido-5-chlorobenzoic acid as a critical starting material for developing new antimicrobial leads.

Antimicrobial (MIC)
Data to verify
Reported antimicrobial activity (V4) against P. aeruginosa, S. aureus, E. coli, C. albicans, A. flavus
Supports antimicrobial screening context
MIC values in full text [1]
Antimicrobial MIC Quinazolinone derivatives

2-Benzamido-5-chlorobenzoic Acid: Application Scenarios


Anti-Inflammatory Quinazolinone Library Synthesis

Researchers aiming to develop novel anti-inflammatory agents can utilize 2-Benzamido-5-chlorobenzoic acid as a versatile starting material. Following the protocol established by Vachala et al. [1], the compound can be cyclized with various primary amines to generate a library of 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones. The anti-inflammatory activity of these derivatives, as demonstrated in the rat paw edema model, provides a validated screening platform for identifying new leads [1].

Antiproliferative Leads for Oncology Research

In oncology-focused medicinal chemistry, this compound serves as a key intermediate for synthesizing quinazolinone-based antiproliferative agents. The MTT assay data for derivatives V1, V5, and V8 against Chang liver, Hep2, and HeLa cell lines offer a proven starting point for structure-activity relationship (SAR) studies [1]. Procurement of this specific intermediate ensures consistency in generating analogs for hit expansion and lead optimization.

Antimicrobial Agents Against ESKAPE Pathogens

For programs targeting antimicrobial resistance, 2-Benzamido-5-chlorobenzoic acid provides a route to compounds with documented activity against critical pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The potent activity of derivative V4, as quantified by MIC values in microdilution assays, validates this scaffold for further exploration in developing new antibacterial and antifungal agents [1].

Application
Selection Property
Validation Focus
Anti-inflammatory quinazolinone research
5-Chloro substitution pattern
In vivo inflammation model validation
Antiproliferative oncology research
Quinazolinone scaffold with reported activity
Cell-based MTT assay validation
Antimicrobial screening studies
Quinazolinone derivative activity profile
MIC and strain-panel validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzamido-5-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.